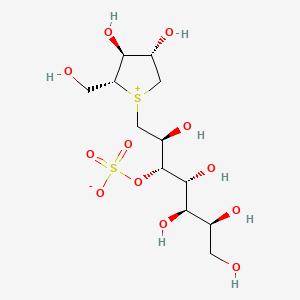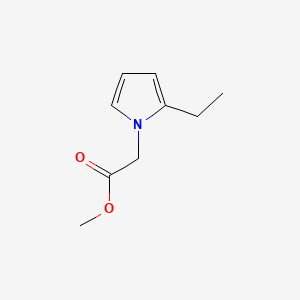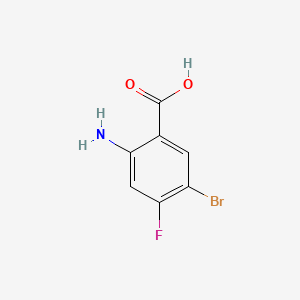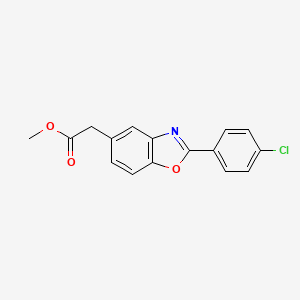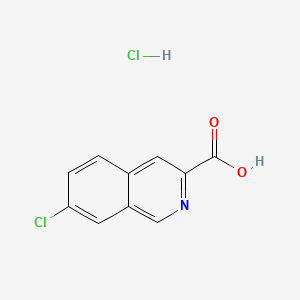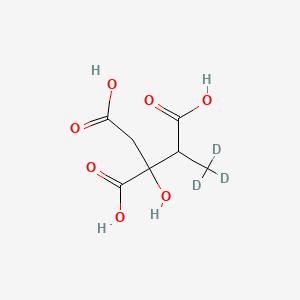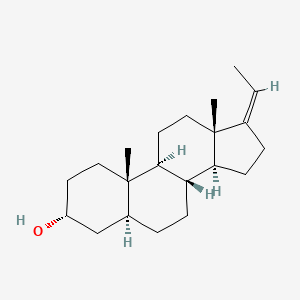![molecular formula C9H14O3S B586917 1-[(Acetylthio)methyl]-cyclopropaneacetic acid methyl ester CAS No. 142148-14-9](/img/structure/B586917.png)
1-[(Acetylthio)methyl]-cyclopropaneacetic acid methyl ester
Übersicht
Beschreibung
1-[(Acetylthio)methyl]-cyclopropaneacetic acid methyl ester is an organic compound with a unique structure that includes a cyclopropane ring, an ester group, and a thioester group
Vorbereitungsmethoden
The synthesis of 1-[(Acetylthio)methyl]-cyclopropaneacetic acid methyl ester typically involves the following steps:
Cyclopropanation: The starting material, often a suitable alkene, undergoes cyclopropanation to form the cyclopropane ring.
Thioester Formation:
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control, to maximize yield and purity.
Analyse Chemischer Reaktionen
1-[(Acetylthio)methyl]-cyclopropaneacetic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester and thioester groups can be reduced to alcohols and thiols, respectively, using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles like amines or alcohols.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-[(Acetylthio)methyl]-cyclopropaneacetic acid methyl ester has several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Biological Studies: It can be used in studies to understand the interactions of thioester-containing compounds with biological systems.
Industrial Applications: The compound may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 1-[(Acetylthio)methyl]-cyclopropaneacetic acid methyl ester exerts its effects involves interactions with molecular targets such as enzymes or receptors. The thioester group can participate in nucleophilic acyl substitution reactions, while the ester group can undergo hydrolysis. These interactions can modulate the activity of biological molecules and pathways.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-[(Acetylthio)methyl]-cyclopropaneacetic acid methyl ester include:
Cyclopropaneacetic acid derivatives: Compounds with variations in the ester or thioester groups.
Thioester-containing compounds: Molecules with different acyl groups attached to the sulfur atom.
Ester-containing compounds: Molecules with different alkyl or aryl groups attached to the ester oxygen.
The uniqueness of this compound lies in its combination of a cyclopropane ring, an ester group, and a thioester group, which imparts distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
methyl 2-[1-(acetylsulfanylmethyl)cyclopropyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3S/c1-7(10)13-6-9(3-4-9)5-8(11)12-2/h3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWCGYSJHYCTYEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCC1(CC1)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00703862 | |
| Record name | Methyl {1-[(acetylsulfanyl)methyl]cyclopropyl}acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00703862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142148-14-9 | |
| Record name | Methyl 1-[(acetylthio)methyl]cyclopropaneacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=142148-14-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl {1-[(acetylsulfanyl)methyl]cyclopropyl}acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00703862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details











Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
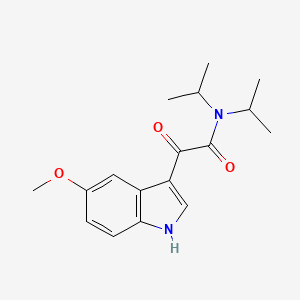
![1-Ethyl-2-[(methylamino)methyl]pyrrolidine-d3 Hydrochloride](/img/new.no-structure.jpg)
![N-[2-[6-(Benzyloxy)-5-methoxyindol-3-yl]ethyl]acetamide-d4](/img/structure/B586842.png)
